
8-Ethyl-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethyl-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-ol is a chemical compound belonging to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes an ethyl group, a methoxymethyl group, and a tetrahydroquinoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-ethylquinoline and methoxymethyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like tetrahydrofuran (THF) and catalysts such as zinc or sodium acetate.
Reaction Steps: The key steps include the alkylation of 8-ethylquinoline with methoxymethyl chloride, followed by reduction and cyclization to form the tetrahydroquinoline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-Ethyl-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions.
Applications De Recherche Scientifique
8-Ethyl-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Ethyl-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in microbial cells to exert antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Ethylquinoline: A precursor in the synthesis of the target compound.
1-Methoxymethyl-1,2,3,4-tetrahydroquinoline: A structurally related compound with similar properties.
Uniqueness
8-Ethyl-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-ol is unique due to the presence of both an ethyl group and a methoxymethyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
106923-89-1 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
8-ethyl-1-(methoxymethyl)-3,4-dihydro-2H-quinolin-2-ol |
InChI |
InChI=1S/C13H19NO2/c1-3-10-5-4-6-11-7-8-12(15)14(9-16-2)13(10)11/h4-6,12,15H,3,7-9H2,1-2H3 |
Clé InChI |
SNIPADWPYDNJSB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC2=C1N(C(CC2)O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)

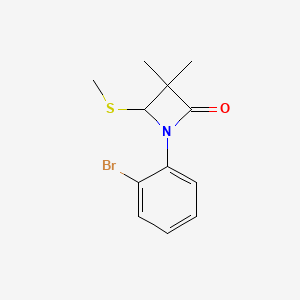
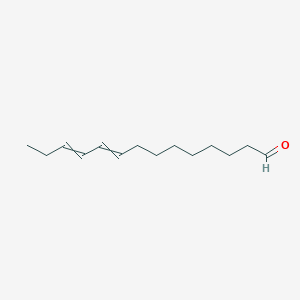

![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
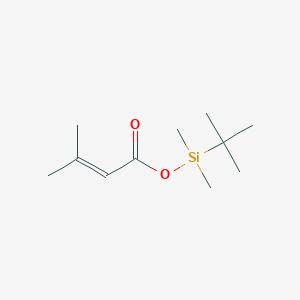

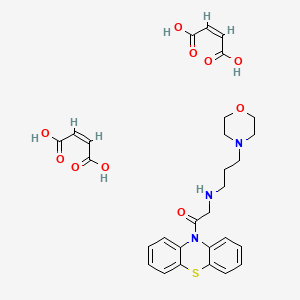

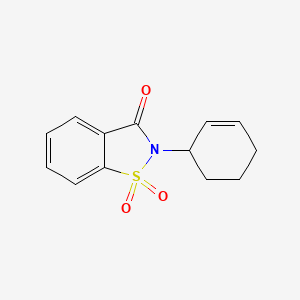


![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)
